molecular formula C20H13Br2N3 B598294 3,5-Bis(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole CAS No. 1198843-27-4

3,5-Bis(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole

Cat. No.: B598294
CAS No.: 1198843-27-4
M. Wt: 455.153
InChI Key: ZCNSYUFRRQSYJR-UHFFFAOYSA-N
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Description

3,5-Bis(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features two bromophenyl groups and one phenyl group attached to a triazole ring, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-bromobenzohydrazide with phenyl isothiocyanate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrotriazoles and related compounds.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

3,5-Bis(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antifungal or antiviral agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-Bis(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole is not fully understood, but it is believed to interact with various molecular targets. The triazole ring can bind to metal ions, potentially inhibiting enzymes that require metal cofactors. Additionally, the compound may interfere with cellular processes by binding to DNA or proteins, leading to its observed biological effects.

Comparison with Similar Compounds

    3,5-Bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole: Similar structure but with bromine atoms in different positions.

    3,5-Diphenyl-4-phenyl-4H-1,2,4-triazole: Lacks bromine atoms, leading to different reactivity and properties.

    3,5-Bis(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole: Chlorine atoms instead of bromine, affecting its chemical behavior.

Uniqueness: The presence of bromine atoms in 3,5-Bis(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole imparts unique reactivity, particularly in substitution reactions. This makes it a valuable compound for the synthesis of derivatives with potential biological activities.

Properties

IUPAC Name

3,5-bis(3-bromophenyl)-4-phenyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Br2N3/c21-16-8-4-6-14(12-16)19-23-24-20(15-7-5-9-17(22)13-15)25(19)18-10-2-1-3-11-18/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNSYUFRRQSYJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857037
Record name 3,5-Bis(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198843-27-4
Record name 3,5-Bis(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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